

# Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Pyridoxine Analysis

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## Compound of Interest

Compound Name: *Peradoxime*

Cat. No.: *B1583491*

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Note: The term "**Peradoxime**" did not yield specific results in scientific literature. Based on the phonetic similarity, this document provides detailed methods for the analysis of Pyridoxine (Vitamin B6), a common compound analyzed via HPLC.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pyridoxine Hydrochloride in pharmaceutical formulations. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications.

## Introduction

Pyridoxine Hydrochloride, a vital water-soluble vitamin from the B complex group, is essential for numerous physiological functions, including energy metabolism and nervous system function.<sup>[1]</sup> Ensuring the quality, safety, and efficacy of pharmaceutical products containing Pyridoxine requires robust analytical methods.<sup>[1]</sup> High-performance liquid chromatography (HPLC) is a widely used technique for the determination of Pyridoxine in various matrices due to its high sensitivity, specificity, and accuracy.<sup>[1]</sup> This document provides a detailed protocol for the analysis of Pyridoxine using RP-HPLC with UV detection, validated according to the International Conference on Harmonization (ICH) guidelines.<sup>[1][2]</sup>

## Principle of the Method

The method separates Pyridoxine from other components in the sample matrix using a reversed-phase C18 column. The separation is achieved by partitioning the analyte between a polar mobile phase and a nonpolar stationary phase. The mobile phase, typically a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile), is pumped through the column at a constant flow rate.[3][4] The analyte is detected and quantified by a UV detector at a wavelength where Pyridoxine exhibits maximum absorbance, commonly around 254 nm or 280 nm.[3][5]

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-VIS detector is suitable for this analysis. The specific conditions can be adapted based on the available instrumentation and specific sample matrix.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Recommended Conditions
HPLC System	Agilent LC 1100 series or equivalent with UV detector[6]
Column	C18 Column (e.g., Waters Symmetric C18, 3.9 x 150 mm, 5 $\mu$ m[5]; Phenomenex Luna C18, 250 x 4.6 mm, 5 $\mu$ m[2])
Mobile Phase	A mixture of 0.015 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 $\pm$ 0.2 with phosphoric acid) and Methanol in a ratio of 70:30 (v/v).[3][4] The mobile phase should be filtered through a 0.2 $\mu$ m filter and degassed prior to use.[2]
Flow Rate	1.0 mL/min[3][4][5]
Injection Volume	10 $\mu$ L - 30 $\mu$ L[3][5]
Column Temperature	25°C (Ambient)[2][5]
Detection Wavelength	254 nm[3][4] or 280 nm[5]
Run Time	Approximately 10 minutes

## Preparation of Solutions

### 3.2.1 Mobile Phase Preparation:

- Prepare a 0.015 M solution of Potassium Dihydrogen Phosphate in HPLC-grade water.
- Adjust the pH of the buffer to 3.0  $\pm$  0.2 using orthophosphoric acid.[3][4]
- Mix the buffer with HPLC-grade methanol in a 70:30 (v/v) ratio.[3][4]
- Filter the mobile phase through a 0.2  $\mu$ m nylon filter and degas by sonication for 15 minutes.  
[2]

### 3.2.2 Standard Stock Solution Preparation (0.5 mg/mL):

- Accurately weigh 50 mg of Pyridoxine Hydrochloride reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.[3]

### 3.2.3 Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the linear range (e.g., 10-50 µg/mL).[3] These solutions are used to construct the calibration curve.

### 3.2.4 Sample Preparation (from Tablets):

- Weigh and finely powder 20 tablets to determine the average tablet weight.[2]
- Accurately weigh a portion of the powder equivalent to a specific amount of Pyridoxine Hydrochloride (e.g., 40 mg).[3]
- Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of the drug.[2]
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

## Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2]

Table 2: Summary of Method Validation Parameters

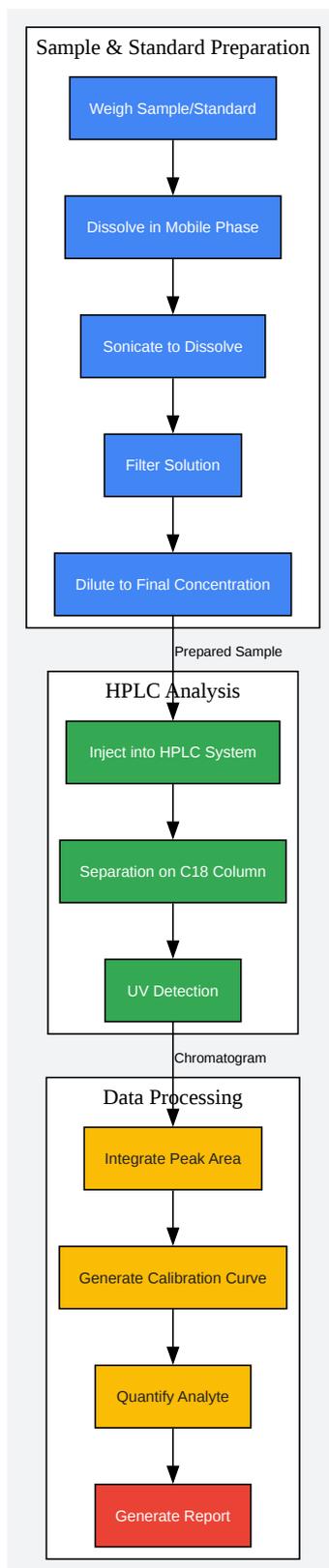
Parameter	Typical Results
Linearity ( $r^2$ )	$\geq 0.999$ over a concentration range of 10-50 $\mu\text{g/mL}$ . <a href="#">[3]</a>
Accuracy (% Recovery)	98.0% - 102.0%. <a href="#">[5]</a>
Precision (% RSD)	Intra-day and Inter-day precision %RSD < 2.0%. <a href="#">[3]</a> <a href="#">[5]</a>
Limit of Detection (LOD)	Determined based on the signal-to-noise ratio, typically in the ng/mL range. <a href="#">[7]</a>
Limit of Quantitation (LOQ)	Determined based on the signal-to-noise ratio, typically in the $\mu\text{g/mL}$ range. <a href="#">[2]</a>
Specificity	The method is specific, as no interference from common excipients is observed at the retention time of Pyridoxine. <a href="#">[3]</a>
Robustness	The method is robust to small, deliberate variations in mobile phase composition, flow rate, and pH. <a href="#">[3]</a>

## Data Analysis

The concentration of Pyridoxine Hydrochloride in the sample solutions is determined by comparing the peak area of the sample with the peak areas of the standard solutions. A calibration curve is generated by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample is then calculated using the regression equation of the calibration curve.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Pyridoxine.



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Caption: General workflow for HPLC analysis of Pyridoxine.

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